molecular formula C9H6FNO2 B1382147 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one CAS No. 1044749-59-8

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

Cat. No.: B1382147
CAS No.: 1044749-59-8
M. Wt: 179.15 g/mol
InChI Key: MVGVMSZJEPBERH-UHFFFAOYSA-N
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Description

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a fluorine atom at the 8th position and a methyl group at the 2nd position on the benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the reaction of 2-amino-5-fluorobenzoic acid with acetic anhydride, followed by cyclization to form the benzoxazinone ring . The reaction is usually carried out under reflux conditions at temperatures ranging from 35-40°C for about 50-55 minutes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of palladium-catalyzed cyclocarbonylation of o-iodoanilines with acid chlorides has been reported as an efficient method for the synthesis of substituted benzoxazinones .

Chemical Reactions Analysis

Types of Reactions

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one undergoes various types of chemical reactions, including:

    Nucleophilic substitution: The fluorine atom can be substituted by nucleophiles such as amines or thiols.

    Cyclization reactions: The compound can participate in cyclization reactions to form new heterocyclic structures.

    Oxidation and reduction: The benzoxazinone ring can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as amines or thiols in the presence of a base (e.g., sodium hydride) can facilitate substitution reactions.

    Cyclization reactions: Cyclizing agents like acetic anhydride or polyphosphoric acid are commonly used.

    Oxidation and reduction: Oxidizing agents like potassium permanganate or reducing agents like sodium borohydride can be employed.

Major Products Formed

    Nucleophilic substitution: Substituted benzoxazinones with various functional groups.

    Cyclization reactions: New heterocyclic compounds with potential biological activities.

    Oxidation and reduction: Oxidized or reduced derivatives of the benzoxazinone ring.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

    2-methyl-4H-3,1-benzoxazin-4-one: Lacks the fluorine atom at the 8th position.

    2-ethoxy-4H-3,1-benzoxazin-4-one: Contains an ethoxy group instead of a methyl group.

    2-(trifluoromethyl)-4H-3,1-benzoxazin-4-one: Contains a trifluoromethyl group instead of a methyl group.

Uniqueness

8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one is unique due to the presence of both a fluorine atom and a methyl group on the benzoxazinone ring. This specific substitution pattern can influence its chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

IUPAC Name

8-fluoro-2-methyl-3,1-benzoxazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO2/c1-5-11-8-6(9(12)13-5)3-2-4-7(8)10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVGVMSZJEPBERH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=CC=C2F)C(=O)O1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
8-fluoro-2-methyl-4H-3,1-benzoxazin-4-one

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